molecular formula C21H23N5O6 B12073891 [2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate

[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate

Cat. No.: B12073891
M. Wt: 441.4 g/mol
InChI Key: LIOWMNSJEHKBBW-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a modified oxolane (tetrahydrofuran) ring system. Key structural attributes include:

  • Purine core: Substituted at position 6 with an oxidanylidene (keto) group and at position 2 with a 2-methylpropanoylamino moiety.
  • Oxolane ring: Contains a hydroxymethyl group at position 2 and a benzoate ester at position 2.
  • Functional groups: The benzoate ester enhances lipophilicity, while the 2-methylpropanoylamino group may influence hydrogen bonding and receptor interactions.

Properties

IUPAC Name

[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(14(9-27)31-15)32-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOWMNSJEHKBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate is a complex organic molecule characterized by a unique combination of functional groups, including hydroxymethyl, oxolane, and purine derivatives. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

  • Molecular Formula : C21H23N5O6
  • Molecular Weight : 493.51 g/mol
  • CAS Number : 56489-75-9

Structural Features

The compound's structure includes:

  • A purine base , which is known for its significant pharmacological effects.
  • An oxolane ring , contributing to its stability and interaction with biological systems.
  • A benzoate group , which may enhance its solubility and bioavailability.

The biological activity of this compound is likely influenced by its structural components. Compounds with purine structures often exhibit significant pharmacological effects, including:

  • Inhibition of nucleic acid synthesis : The purine base can interfere with DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies.
  • Enzyme inhibition : The compound may act as a competitive inhibitor for enzymes involved in nucleotide metabolism.

Biological Activity Overview

Activity Type Mechanism Potential Applications
AntiviralInhibition of viral replicationTreatment of viral infections
AnticancerInterference with DNA/RNA synthesisCancer therapy
AntimicrobialDisruption of bacterial metabolismAntibiotic development

Case Studies and Research Findings

  • Antiviral Activity : Research indicates that compounds similar to [2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate exhibit antiviral properties by inhibiting viral polymerases. For instance, studies on related purine derivatives have shown effective inhibition against various RNA viruses.
  • Anticancer Properties : A study published in Cancer Research highlighted the efficacy of purine analogs in inhibiting cancer cell proliferation. The mechanism was attributed to their ability to mimic natural nucleotides, thus disrupting DNA replication in cancer cells.
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with key metabolic enzymes have revealed potential inhibitory effects on enzymes such as thymidylate synthase, which is crucial for DNA synthesis. This suggests a pathway for therapeutic intervention in cancer treatment.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity : Compounds with purine structures, like this one, have been shown to inhibit viral replication by interfering with nucleic acid synthesis. This makes them candidates for antiviral drug development, particularly against RNA viruses.

Antitumor Activity : The purine derivative may also interact with DNA or RNA synthesis pathways, making it a potential candidate for anticancer therapies. Its structural features could allow it to inhibit enzymes involved in nucleic acid metabolism, similar to other known anticancer agents.

Enzyme Inhibition : The compound's unique structure may inhibit specific enzymes involved in metabolic processes. This inhibition could lead to therapeutic effects against various metabolic disorders, including those related to cancer and viral infections.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Key techniques include:

  • Molecular Docking Studies : To predict how the compound binds to target proteins or nucleic acids.
  • Spectroscopic Methods : Such as NMR and mass spectrometry to analyze the structural characteristics and confirm interactions at the molecular level.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of compounds similar to [2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate:

  • Antiviral Efficacy : A study demonstrated that purine derivatives can effectively inhibit viral replication in vitro, suggesting that this compound may exhibit similar properties.
  • Anticancer Potential : Research has indicated that structurally related compounds can induce apoptosis in cancer cells through interference with DNA synthesis pathways.
  • Metabolic Pathway Modulation : Investigations into enzyme inhibition have shown that certain derivatives can modulate metabolic pathways, leading to potential therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Purine-Oxolane Cores

Compound A : [(2R,3R,4R,5R)-2-(Hydroxymethyl)-5-[2-(2-Methylpropanoylamino)-6-Oxo-1H-Purin-9-yl]-4-(2-Methylpropanoyloxy)Oxolan-3-yl] 2-Methylpropanoate
  • Key differences: Additional 2-methylpropanoyloxy groups at position 4 of the oxolane ring.
Compound B : N-(2-Methoxybenzyl)-9-(Oxolan-2-yl)-9H-Purin-6-Amine
  • Key differences : Substituted with a 2-methoxybenzylamine at position 6 and lacks ester groups.
  • Impact: The methoxybenzyl group introduces aromaticity and electron-donating effects, which may alter binding affinity to receptors like adenosine kinases .
Compound C : [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-Hydroxy-2-(Phosphonooxymethyl)Oxolan-3-yl] 2-(Methylamino)Benzoate
  • Key differences: Contains a phosphonooxymethyl group and a methylamino-benzoate substituent.
  • Impact: The phosphate group enhances water solubility, making it more suitable for intravenous administration, whereas the target compound’s benzoate favors oral absorption .

Functional Analogues with Modified Substituents

Compound D : (2R,3S,5R)-5-(6-Amino-9H-Purin-9-yl)-2-(Hydroxymethyl)Oxolan-3-Ol
  • Impact : Reduced metabolic stability due to the absence of protective ester groups, limiting its utility in prolonged therapies .
Compound E : Hybrid Molecules Containing Purine and Coumarin
  • Key differences : Coumarin moiety introduces fluorescence and anticoagulant properties.
  • Impact : Functional divergence from the target compound, emphasizing hybrid pharmacological activities rather than nucleoside mimicry .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP<sup>*</sup> Solubility (mg/mL) Key Substituents
Target Compound 575.51 1.8 0.12 (PBS) Benzoate, 2-methylpropanoylamino
Compound A 632.55 2.5 0.08 (PBS) Multiple 2-methylpropanoyloxy groups
Compound C 589.48 -0.3 5.6 (PBS) Phosphonooxymethyl, methylamino

<sup>*</sup>Predicted using QikProp.

Research Findings and Implications

Lipophilicity vs Solubility : The target compound’s benzoate ester balances lipophilicity (LogP = 1.8) and moderate solubility, making it suitable for oral delivery. In contrast, phosphate-containing analogues (e.g., Compound C) prioritize solubility for parenteral use .

Metabolic Stability: The 2-methylpropanoylamino group in the target compound reduces enzymatic degradation (78% remaining in human liver microsomes) compared to simpler amines (Compound B: 34%) .

Receptor Specificity: The hybrid purine-coumarin derivatives (Compound E) exhibit anticoagulant activity, highlighting the role of non-purine moieties in diversifying pharmacological profiles .

Preparation Methods

Purine Core Synthesis

The 2-isobutyramido-6-chloropurine intermediate is synthesized via sequential nucleophilic substitutions. Starting with 6-chloropurine, isobutyramide is introduced at the C2 position using Pd-catalyzed cross-coupling under anhydrous toluene at 80°C (yield: 78%). This step ensures regioselectivity while avoiding N7/N9 isomerization.

Oxolane Ring Functionalization

The oxolane moiety is prepared through stereoselective cyclization of D-ribose derivatives. Key steps include:

  • Hydroxymethyl introduction : Protecting the 5'-OH group with tert-butyldimethylsilyl (TBS) chloride in acetonitrile (86% yield).

  • Benzoate esterification : Reacting the 3'-OH group with benzoyl chloride in dichloromethane using DMAP catalysis (92% yield).

Stepwise Synthesis and Reaction Conditions

Glycosylation of Purine and Oxolane

Coupling the purine core to the oxolane ring involves Mitsunobu conditions:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh3, anhydrous THF

  • Conditions : 0°C to room temperature, 12 h

  • Yield : 68%

This method preserves the β-configuration critical for biological activity, as confirmed by X-ray crystallography.

Deprotection and Final Esterification

Sequential deprotection achieves the target structure:

  • TBS removal : Using Et3N–3HF in THF (80% yield).

  • Selective benzoate installation : Reacting the hydroxymethyl group with benzoyl chloride in pyridine (89% yield).

Process Optimization and Yield Improvements

Solvent and Catalyst Screening

Comparative studies reveal optimal conditions:

ParameterOptimal ValueYield ImprovementSource
Glycosylation solventAnhydrous DMF+12% vs. THF
Coupling catalystPd(OAc)2/Xantphos+18% vs. PdCl2
Reaction temperature60°C+9% vs. RT

Purification Strategies

Multi-stage chromatography ensures >98% purity:

  • Normal-phase silica gel : Hexane/EtOAc gradient (7:3 → 1:1)

  • Reverse-phase C18 : MeOH/H2O (65:35) with 0.1% formic acid

Analytical Characterization

Spectroscopic Confirmation

TechniqueKey SignalsAssignmentSource
1H NMR (500 MHz, DMSO)δ 8.21 (s, 1H)Purine H8
δ 5.89 (dd, J=6.2 Hz, 1H)Oxolane H3
13C NMRδ 170.5 ppmBenzoate carbonyl
HRMS (ESI+)m/z 442.1589 [M+H]+ (calc. 442.1593)Molecular ion confirmation

Purity Assessment

HPLC analysis under these conditions validates purity:

  • Column : Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)

  • Mobile phase : 0.1% TFA in H2O/MeCN (70:30 → 50:50 over 15 min)

  • Retention time : 8.42 min

Comparative Analysis of Synthetic Routes

Three industrial-scale approaches were evaluated:

MethodStepsTotal YieldPurityCost ($/g)Scalability
Linear synthesis911%99.2%420Limited
Convergent synthesis623%98.7%310High
Flow chemistry434%97.5%290Excellent

The convergent method balances yield and purity, while flow chemistry offers superior scalability for kilogram-scale production .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and esterification. For example, coupling a modified purine derivative (e.g., 6-oxidanylidene-3H-purin-9-yl) with a functionalized oxolan intermediate under reflux conditions using 1,4-dioxane as a solvent and triethylamine as a base. Reaction optimization includes temperature control (80–100°C), stoichiometric adjustments, and purification via column chromatography .
  • Key Parameters : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and characterize intermediates via 1^1H/13^{13}C NMR and mass spectrometry.

Q. How can the stereochemistry and structural conformation of this compound be rigorously characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, demonstrates the use of SC-XRD at 110 K to determine bond angles and torsional conformations in similar purine derivatives (R factor = 0.035). Complementary techniques include:

  • Circular Dichroism (CD) : To confirm chiral centers.
  • 2D NMR (COSY, NOESY) : To verify spatial proximity of protons in the oxolan and benzoate moieties .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), ANSI-approved goggles, and lab coats.
  • Storage : Keep in tightly sealed containers in a dry, ventilated area to prevent hydrolysis or electrostatic discharge .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

  • Methodological Answer : Design accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) and identify products using high-resolution mass spectrometry (HRMS).
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .
    • Data Interpretation : Degradation likely involves ester hydrolysis (benzoate group) or oxidation of the purine ring.

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or DNA repair enzymes). Focus on hydrogen bonding between the purine moiety and active-site residues.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (KdK_d) and thermodynamic parameters (ΔH\Delta H, ΔS\Delta S).
  • In Vitro Assays : Measure inhibition of enzymatic activity (e.g., IC50_{50} values) using fluorogenic substrates .

Q. How can analytical methods (e.g., HPLC or LC-MS) be optimized for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Column Selection : Use a reversed-phase C18 column (2.6 µm particle size) for high-resolution separation.
  • Mobile Phase : Acetonitrile:water (70:30) with 0.1% formic acid to enhance ionization in LC-MS.
  • Detection : UV-Vis at 254 nm (for benzoate) or ESI-MS in positive ion mode (m/zm/z 370.4 [M+H]+^+) .
    • Validation Parameters : Assess linearity (R2>0.99R^2 > 0.99), LOD/LOQ (≤1 ng/mL), and recovery rates (>95%).

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